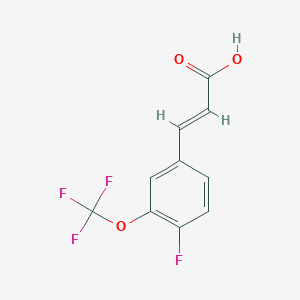

4-Fluoro-3-(trifluoromethoxy)cinnamic acid

Description

Significance of Cinnamic Acids in Chemical and Biological Research

Cinnamic acid and its derivatives (CADs) are a class of organic compounds naturally occurring in a wide variety of plants, fruits, and vegetables. jocpr.comresearchgate.net As a key intermediate in the shikimate and phenylpropanoid biosynthetic pathways, cinnamic acid serves as a precursor to a vast array of important natural products, including flavonoids, lignin (B12514952), and alkaloids. jocpr.comthepharmajournal.com The fundamental structure of cinnamic acid, featuring a phenyl ring attached to an α,β-unsaturated carboxylic acid, provides a versatile scaffold for chemical modification, making it an attractive starting point for synthetic chemistry. nih.gov

In academic and industrial research, the significance of cinnamic acid derivatives is largely driven by their broad spectrum of pharmacological activities. thepharmajournal.com Extensive studies have demonstrated that these compounds possess a range of beneficial properties, which are summarized in the table below. researchgate.netnih.govmdpi.com

| Pharmacological Activity | Description |

| Antimicrobial | Cinnamic acid derivatives have shown efficacy against various pathogens, including bacteria (such as Staphylococcus aureus and Pseudomonas aeruginosa), fungi, and viruses. nih.govmdpi.com Their mechanism can involve disrupting cell membranes and inhibiting biofilm formation. mdpi.com |

| Antioxidant | The presence of the vinyl fragment and phenolic hydroxyl groups in many derivatives allows them to act as potent free radical scavengers, which is beneficial in pathologies related to lipid peroxidation and oxidative stress. jocpr.commdpi.com |

| Anti-inflammatory | These compounds can modulate inflammatory pathways, such as by inhibiting the NF-κB signaling pathway, which reduces the transcription of pro-inflammatory genes. mdpi.com |

| Anticancer | Certain derivatives have demonstrated the ability to inhibit the growth of cancer cells through various mechanisms of action. researchgate.netresearchgate.net |

| Antidiabetic | Some CADs, particularly those with specific methoxy (B1213986) or hydroxy substitutions, have been shown to improve glucose uptake and insulin (B600854) sensitivity. jocpr.commdpi.com |

| Neuroprotective | Research has indicated a potential role for these derivatives in protecting against neurological disorders. nih.gov |

The biological efficacy of a given cinnamic acid derivative is heavily influenced by the nature and position of substituents on its phenyl ring. nih.gov This structure-activity relationship is a central theme in the ongoing research and development of new therapeutic agents based on this versatile scaffold. researchgate.net

The Role of Fluorination and Trifluoromethoxy Groups in Modulating Molecular Properties for Research Applications

The strategic incorporation of fluorine atoms into organic molecules is a powerful and widely used tool in medicinal chemistry and materials science. tandfonline.comnih.gov When applied to a scaffold like cinnamic acid, the introduction of a fluorine atom and a trifluoromethoxy (-OCF₃) group can profoundly alter the molecule's physicochemical and biological properties. mdpi.com

Fluorination: The substitution of a hydrogen atom with a fluorine atom introduces several key changes. tandfonline.com Fluorine is the most electronegative element, which can significantly alter the electronic distribution within a molecule. nih.gov This modification can influence the acidity (pKa) of nearby functional groups, which in turn affects a molecule's bioavailability. nih.gov The carbon-fluorine (C-F) bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes in the body. tandfonline.commdpi.com Furthermore, fluorine's small size allows it to replace hydrogen without causing significant steric hindrance, while its introduction can increase lipophilicity (the ability to dissolve in fats and lipids), potentially enhancing membrane permeability and absorption. nih.govmdpi.combenthamdirect.com

Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is a unique substituent that combines the properties of the fluorine atoms with an ether linkage. It is considered one of the most lipophilic substituents, more so than a trifluoromethyl (-CF₃) group, which can dramatically enhance a molecule's ability to cross biological membranes. mdpi.comnih.gov The -OCF₃ group is a strong electron-withdrawing group, which can influence receptor-binding interactions. nih.gov Like the C-F bond, this group is metabolically very stable. researchgate.net Its incorporation into drug candidates is an increasingly important strategy in both pharmaceutical and agrochemical research. mdpi.comnih.gov

The combined effect of these modifications on the cinnamic acid backbone is the creation of a novel chemical entity with a distinct profile. The properties modulated by these groups are summarized below.

| Property | Effect of Fluorine / -OCF₃ Group | Significance in Research |

| Metabolic Stability | Increased due to the high strength of the C-F bond, which resists enzymatic cleavage. tandfonline.com | Longer half-life of a potential drug, requiring less frequent administration. |

| Lipophilicity | Generally increased, especially by the -OCF₃ group. nih.govnih.gov | Can improve absorption, distribution, and permeability across cell membranes. mdpi.com |

| Binding Affinity | Altered electronic properties can lead to stronger or more selective interactions with biological targets like proteins and enzymes. tandfonline.combenthamdirect.com | Enhanced potency and selectivity of a therapeutic agent. |

| pKa (Acidity/Basicity) | Can lower the pKa of nearby functional groups due to strong electron-withdrawing effects. nih.gov | Modulates the ionization state of a molecule at physiological pH, affecting solubility and bioavailability. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[4-fluoro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O3/c11-7-3-1-6(2-4-9(15)16)5-8(7)17-10(12,13)14/h1-5H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYJIQXFVDXRLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)OC(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201202283 | |

| Record name | 3-[4-Fluoro-3-(trifluoromethoxy)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201202283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-38-8 | |

| Record name | 3-[4-Fluoro-3-(trifluoromethoxy)phenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-Fluoro-3-(trifluoromethoxy)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201202283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Fluoro 3 Trifluoromethoxy Cinnamic Acid and Its Analogs

Strategic Approaches to Cinnamic Acid Scaffold Construction

The formation of the α,β-unsaturated carboxylic acid core of cinnamic acids can be achieved through several robust carbon-carbon bond-forming reactions. Key among these are palladium-catalyzed Heck reactions and Knoevenagel condensations, each offering distinct advantages in terms of substrate scope and reaction conditions.

Palladium-Catalyzed Heck Reactions for Cinnamic Acid Derivatives

The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes, providing a direct route to cinnamic acid derivatives from aryl halides. organic-chemistry.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an alkene, such as acrylic acid or its esters, in the presence of a palladium catalyst and a base. rug.nlnih.gov

For the synthesis of 4-fluoro-3-(trifluoromethoxy)cinnamic acid, a plausible precursor is 4-bromo-1-fluoro-2-(trifluoromethoxy)benzene . This commercially available starting material can be coupled with an acrylic acid equivalent. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the acrylate and subsequent β-hydride elimination to yield the trans-cinnamic acid product and regenerate the active catalyst. organic-chemistry.org

A variety of palladium sources, ligands, and bases can be employed to optimize the reaction. Common catalysts include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of ligand is crucial for stabilizing the palladium catalyst and influencing reactivity and selectivity. Phosphine ligands, such as triphenylphosphine or tri-o-tolylphosphine, are frequently used. The reaction is typically carried out in a polar aprotic solvent like DMF or NMP, with a base such as triethylamine or potassium carbonate to neutralize the hydrogen halide formed during the reaction. rug.nl

Table 1: Representative Conditions for Palladium-Catalyzed Heck Reactions for Cinnamic Acid Synthesis This table presents generalized conditions and common reagents used in Heck reactions for the synthesis of cinnamic acid derivatives. Specific conditions for this compound would require empirical optimization.

| Parameter | Common Reagents/Conditions |

| Aryl Halide | Aryl bromides or iodides (e.g., 4-bromo-1-fluoro-2-(trifluoromethoxy)benzene) |

| Alkene | Acrylic acid, methyl acrylate, ethyl acrylate, n-butyl acrylate |

| Catalyst | Pd(OAc)₂, Pd/C, PdCl₂(PPh₃)₂ |

| Ligand | PPh₃, P(o-tol)₃, phosphine-imidazolium salts |

| Base | Et₃N, K₂CO₃, NaOAc, KOAc |

| Solvent | DMF, NMP, Acetonitrile (B52724), Water (aqueous-phase reactions) |

| Temperature | 80-190 °C |

Recent advancements have focused on developing more environmentally benign and efficient catalyst systems, including phosphine-free catalysts and reactions conducted in aqueous media, which can simplify product isolation and catalyst recycling. organic-chemistry.org

Knoevenagel Condensation Approaches for Cinnamic Acid Synthesis

The Knoevenagel condensation is a classic and highly effective method for forming carbon-carbon double bonds. bepls.com The synthesis of cinnamic acids via this route typically involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, most commonly malonic acid. semanticscholar.org This reaction is catalyzed by a weak base, such as pyridine (B92270) or piperidine (B6355638). bepls.com

To synthesize this compound, the key starting material is 4-fluoro-3-(trifluoromethoxy)benzaldehyde . This aldehyde undergoes condensation with malonic acid. The reaction proceeds through the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration. The initial product, a substituted benzylidenemalonic acid, readily undergoes decarboxylation upon heating to afford the final cinnamic acid product. semanticscholar.org This variation is often referred to as the Doebner modification of the Knoevenagel condensation. semanticscholar.org

The reaction conditions are generally mild, and the use of green chemistry principles has led to the development of solvent-free methods or the use of water as a solvent, often under microwave irradiation to accelerate the reaction and improve yields. semanticscholar.org

Table 2: Typical Reaction Parameters for Knoevenagel Condensation for Cinnamic Acid Synthesis This table outlines common parameters for synthesizing cinnamic acids via Knoevenagel condensation. The specific synthesis of this compound would proceed from the corresponding benzaldehyde (B42025).

| Parameter | Common Reagents/Conditions |

| Aldehyde | Aromatic aldehydes (e.g., 4-fluoro-3-(trifluoromethoxy)benzaldehyde) |

| Active Methylene | Malonic acid |

| Catalyst/Base | Pyridine, Piperidine, Ammonium acetate, K₂CO₃ |

| Solvent | Ethanol, Pyridine, Toluene, Water, or Solvent-free |

| Temperature | Room temperature to reflux (e.g., 160-180 °C) |

| Special Conditions | Microwave irradiation, mechanochemical grinding |

Targeted Functionalization and Derivatization of the Cinnamic Acid Core

The introduction of fluorine-containing substituents onto the aromatic ring is a critical aspect of synthesizing the target molecule and its analogs. These groups can be installed either by derivatizing a pre-formed cinnamic acid core or, more commonly, by using precursors that already contain the desired substitution pattern.

Installation of Fluorine and Trifluoromethoxy Substituents

While not a direct route to the trifluoromethoxy-substituted target compound, the decarboxylative trifluoromethylation of cinnamic acid derivatives is a relevant methodology for producing structurally related analogs. This reaction transforms the carboxylic acid group into a trifluoromethyl (CF₃) group, yielding β-(trifluoromethyl)styrenes. These products are valuable in their own right as synthetic building blocks.

The process typically involves a radical mechanism where a cinnamic acid derivative is treated with a trifluoromethylating agent. Various methods have been developed, often employing metal catalysts (such as copper or silver) or photoredox catalysis in combination with reagents like sodium triflinate (NaSO₂CF₃) or Togni's reagents. The reaction proceeds via the formation of a carboxyl radical, which rapidly extrudes carbon dioxide to generate a styryl radical. This radical is then trapped by a CF₃ radical source to form the final product. This methodology allows for the late-stage introduction of a trifluoromethyl group, which can significantly alter the biological and physical properties of the parent molecule.

The most direct and strategically sound approach to synthesizing this compound involves the use of an aromatic precursor that already incorporates the desired 4-fluoro and 3-trifluoromethoxy substituents. The synthesis of these precursors is a key step.

For the Heck reaction pathway, the required precursor is an aryl halide such as 4-bromo-1-fluoro-2-(trifluoromethoxy)benzene or 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene . These compounds are available commercially, indicating that scalable synthetic routes have been established. sigmaaldrich.comsigmaaldrich.com

For the Knoevenagel condensation pathway, the necessary precursor is 4-fluoro-3-(trifluoromethoxy)benzaldehyde . This aldehyde is also commercially available. The synthesis of such multi-substituted benzaldehydes can be complex. One general approach involves the bromination of a fluorinated starting material, followed by functional group manipulations to introduce the trifluoromethoxy group and subsequent conversion of a suitable substituent (e.g., a methyl group via oxidation or a bromo group via lithiation and formylation) into the aldehyde functionality. google.comgoogle.com For example, the synthesis of the related 3-bromo-4-fluoro-benzaldehyde has been achieved through the bromination of 4-fluorobenzoyl fluoride, followed by reduction. google.comgoogle.com The introduction of a trifluoromethoxy group often involves the reaction of a corresponding phenol with a trifluoromethylating agent under specific conditions.

The availability of these functionalized precursors makes the subsequent construction of the cinnamic acid scaffold via the Heck or Knoevenagel reactions highly efficient and regioselective, avoiding potential issues with installing the fluorine and trifluoromethoxy groups on an already formed cinnamic acid ring.

Esterification and Amidation Routes for Cinnamic Acid Derivatives

The carboxylic acid moiety of cinnamic acids is a versatile functional handle for the synthesis of various derivatives, most notably esters and amides. These transformations are fundamental in modifying the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Esterification is commonly achieved through the Fischer esterification process, which involves reacting the cinnamic acid with an alcohol under acidic catalysis. This classic method is widely used in educational and industrial settings for producing simple alkyl cinnamates sapub.org. For more sensitive substrates or to achieve higher yields under milder conditions, other reagents can be employed. A borane-catalyzed Fischer esterification using B(C₆F₅)₃ has been developed for the synthesis of methyl cinnamates, proceeding via borane-oxygen interaction to activate the carboxyl group nih.gov.

Amidation routes often require the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. A variety of coupling reagents are available to achieve this transformation efficiently.

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) are widely used. EDC·HCl is particularly favored due to its water solubility, which simplifies the removal of byproducts during workup. These reagents have been successfully applied in the synthesis of cinnamic acid amides, including in continuous flow mechanochemistry setups capable of producing products on a large scale nih.govanalis.com.my.

Triazine-Based Reagents : 2,4,6-trichloro-1,3,5-triazine (TCT) has been used for the amidation of cinnamic acid in deep eutectic solvents, offering a non-toxic and low-cost alternative nih.gov.

Mixed Anhydrides : The use of isobutyl chloroformate to form a mixed anhydride intermediate allows for the smooth conversion to amides at room temperature nih.gov.

Titanium(IV) Fluoride (TiF₄) : As a catalyst, TiF₄ has been shown to enhance the direct amidation of aromatic carboxylic acids, including cinnamic acid derivatives, offering a robust method for amide bond formation researchgate.net.

The choice of method depends on the substrate's complexity, desired scale, and tolerance to reaction conditions.

| Reaction Type | Reagent/Catalyst | Key Features | Typical Substrates |

|---|---|---|---|

| Esterification | H₂SO₄ (Fischer) | Classic, simple, requires heat. | Simple alcohols. |

| Esterification | B(C₆F₅)₃ | Borane-catalyzed, mild conditions. | Methanol. |

| Amidation | EDC·HCl | Water-soluble byproducts, good yields, suitable for flow chemistry. | Various amines and hydrazides. |

| Amidation | TCT / Deep Eutectic Solvent | Non-toxic, low-cost reagents and solvent. | Amines. |

| Amidation | Isobutyl Chloroformate | Forms a mixed anhydride, proceeds at room temperature. | Amines. |

| Amidation | TiF₄ (Catalyst) | Catalytic, direct amidation. | Aromatic and aliphatic amines. |

Late-Stage Functionalization Techniques for Carboxylic Acid Groups

Late-stage functionalization (LSF) involves the introduction or modification of functional groups in a complex molecule at a late step in the synthesis. This strategy is highly valuable in drug discovery as it allows for the rapid diversification of advanced intermediates without requiring a complete re-synthesis wikipedia.org. The carboxylic acid group of cinnamic acids can serve as a versatile linchpin for various LSF transformations, particularly through decarboxylative reactions.

Decarboxylative functionalization of α,β-unsaturated carboxylic acids like cinnamic acid has emerged as a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds rsc.orgresearchgate.net. In these reactions, the carboxyl group is extruded as CO₂ and replaced by a new functional group.

Key LSF strategies involving the carboxylic acid group include:

Decarboxylative Cross-Coupling : Cinnamic acids can be used in transition metal-catalyzed cross-coupling reactions. For instance, a decarboxylative Mizoroki-Heck coupling with halides can generate 1,2-disubstituted alkenes researchgate.net.

Decarbonylative Alkenylation : A palladium-catalyzed reaction can couple cinnamic acids with terminal alkenes, proceeding through a decarbonylative mechanism to yield internal alkenes organic-chemistry.org. This demonstrates the utility of the carboxylic acid as a synthetic handle for forming C-C bonds.

Decarboxylative Sulfonylation : A metal-free, room-temperature method allows for the cross-coupling of cinnamic acids with arylsulfonyl hydrazides to produce (E)-vinyl sulfones. This reaction proceeds via a sulfonyl radical intermediate and is notable for its mild conditions and avoidance of metal catalysts organic-chemistry.org.

These techniques highlight the modern view of the carboxylic acid not just as a site for derivatization via esterification or amidation, but as an activatable group that can be strategically replaced to build molecular complexity in the final stages of a synthetic sequence.

| LSF Reaction Type | Reactant | Key Reagents/Catalyst | Product |

|---|---|---|---|

| Decarboxylative Heck Coupling | Aryl/Vinyl Halide | Palladium Catalyst | 1,2-Disubstituted Alkene |

| Decarbonylative Alkenylation | Terminal Alkene | Palladium Catalyst | Internal Alkene |

| Decarboxylative Sulfonylation | Arylsulfonyl Hydrazide | I₂, TBHP, DBU (Metal-Free) | (E)-Vinyl Sulfone |

| Directed C-H Methylation | Methylating Agent | Iridium(III) Catalyst | ortho-Methylated Benzoic Acid |

Sustainable and Efficient Synthetic Protocols for Fluorinated Cinnamic Acids

The synthesis of fluorinated organic molecules presents unique challenges, and developing sustainable protocols is a key goal of modern green chemistry dovepress.comtandfonline.com. For fluorinated cinnamic acids like this compound, efficient and environmentally benign synthetic routes are highly desirable. These routes often focus on improving atom economy, reducing the use of hazardous solvents and reagents, and employing catalytic methods.

While a specific synthesis for this compound is not extensively documented, its preparation can be envisioned starting from the corresponding benzaldehyde, 4-fluoro-3-(trifluoromethoxy)benzaldehyde, using established green methodologies for cinnamic acid synthesis.

Green Knoevenagel Condensation : The Knoevenagel condensation of an aromatic aldehyde with malonic acid is a primary route to cinnamic acids researchgate.netbepls.com. Traditional protocols often use pyridine as both a catalyst and a solvent, which is carcinogenic. Sustainable alternatives have been developed that replace pyridine with milder organic bases like triethylamine in less toxic solvents such as toluene rsc.org. Other green approaches utilize water as the solvent, sometimes with microwave irradiation and a phase-transfer catalyst like tetrabutylammonium bromide, to afford excellent yields with high purity semanticscholar.orgresearchgate.net.

Heck Reaction : The Mizoroki-Heck reaction provides a powerful and atom-economical alternative for C-C bond formation mdpi.com. The synthesis of cinnamic acids can be achieved by the palladium-catalyzed coupling of an aryl halide with acrylic acid or its esters ajol.info. To enhance the sustainability of this method, protocols have been developed in aqueous-biphasic systems. These systems allow for the easy separation and recycling of the palladium catalyst, which is often dissolved in the organic phase, from the water-soluble product, thereby reducing catalyst waste and simplifying purification asianpubs.orgresearchgate.net. Such methods are compatible with a wide range of aryl bromides, making them suitable for the synthesis of complex fluorinated derivatives ajol.info.

These modern catalytic methods represent a significant improvement over classical named reactions, offering higher efficiency, milder conditions, and a reduced environmental footprint for the synthesis of valuable fluorinated building blocks.

| Method | Traditional Approach | Sustainable/Efficient Approach | Key Green Advantage |

|---|---|---|---|

| Knoevenagel Condensation | Pyridine as solvent and catalyst. | Triethylamine in toluene, or K₂CO₃ in water with microwave irradiation. | Avoidance of toxic pyridine; use of water as a solvent. |

| Heck Reaction | Homogeneous catalyst in organic solvent, difficult to recover. | Palladacycle catalyst in an aqueous-biphasic system. | Facile catalyst recycling and product separation. |

| Fluorination | Harsh reagents like SbF₃ or HF. | Mechanochemical solid-state fluorination with KF. | Avoidance of hazardous reagents and high-boiling point solvents. |

Molecular Structure Elucidation and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity and Identity Verification (e.g., RP-HPLC, RP-TLC)

Chromatographic methods are central to the separation, identification, and quantification of individual components within a mixture. The separation is achieved based on the differential partitioning of the analyte between a stationary phase and a mobile phase. In reversed-phase chromatography, a nonpolar stationary phase is used in conjunction with a polar mobile phase. For a molecule like 4-Fluoro-3-(trifluoromethoxy)cinnamic acid, which possesses both hydrophobic (the substituted benzene (B151609) ring) and hydrophilic (the carboxylic acid group) characteristics, RP-HPLC and RP-TLC are particularly well-suited for its analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a highly efficient and widely used technique for the purity determination of non-volatile and thermally sensitive compounds. A typical RP-HPLC method for a cinnamic acid derivative would involve a C18 column, where the stationary phase consists of silica (B1680970) particles chemically bonded with octadecylsilyl groups. The mobile phase is generally a mixture of an aqueous solution (often with a pH modifier like acetic acid or formic acid to suppress the ionization of the carboxylic acid group) and an organic solvent such as acetonitrile (B52724) or methanol.

The separation mechanism relies on the hydrophobic interactions between the analyte and the C18 stationary phase. The organic modifier in the mobile phase modulates these interactions, allowing for the elution of the compound from the column. A gradient elution, where the concentration of the organic solvent is gradually increased, is often employed to achieve optimal separation of the main compound from any potential impurities. Detection is commonly performed using a UV-Vis detector, as the aromatic ring and the conjugated double bond in the cinnamic acid structure absorb UV light at specific wavelengths.

A hypothetical RP-HPLC method for the analysis of this compound could be developed based on methods for similar compounds. The following table outlines a potential set of parameters for such an analysis.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a higher percentage of Mobile Phase A, gradually increasing Mobile Phase B over the run time |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 280 nm |

| Injection Vol. | 10 µL |

This table represents a hypothetical set of starting conditions for method development and is based on common practices for the analysis of similar aromatic carboxylic acids.

Reversed-Phase Thin-Layer Chromatography (RP-TLC)

RP-TLC is a simpler, more rapid, and cost-effective chromatographic technique often used for preliminary purity assessments, reaction monitoring, and determining appropriate solvent systems for column chromatography. In RP-TLC, the stationary phase is a plate coated with a nonpolar material, such as silica gel with bonded C18 alkyl chains. The mobile phase, similar to RP-HPLC, is a polar solvent system.

For the analysis of this compound, a sample solution would be spotted onto the RP-TLC plate, which is then placed in a developing chamber containing the mobile phase. The mobile phase ascends the plate via capillary action, and the components of the sample move at different rates depending on their polarity and interaction with the stationary phase. Less polar compounds will travel further up the plate. The resulting spots can be visualized under UV light. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and used for identification purposes.

A potential RP-TLC system for this compound is described in the table below.

| Parameter | Description |

| Stationary Phase | RP-18 F254s TLC plates |

| Mobile Phase | Acetonitrile:Water (e.g., in a 70:30 ratio) with 0.1% Acetic Acid |

| Visualization | UV light at 254 nm |

This table outlines a representative RP-TLC system for the analysis of a substituted cinnamic acid.

Computational and Theoretical Chemistry Studies on 4 Fluoro 3 Trifluoromethoxy Cinnamic Acid

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Fluoro-3-(trifluoromethoxy)cinnamic acid, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would provide a three-dimensional representation of the molecule in its most stable energetic state.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and stability. A smaller energy gap generally implies higher reactivity. For this compound, FMO analysis would predict its chemical reactivity and the sites most susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stability arising from electron delocalization from occupied to unoccupied orbitals. In the case of this compound, NBO analysis would elucidate the intramolecular charge transfer and the stabilizing interactions between different parts of the molecule, such as the phenyl ring, the acrylic acid moiety, and the fluoro- and trifluoromethoxy- substituents.

Vibrational Frequency Calculations and Spectral Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational modes with experimentally obtained spectra, researchers can confirm the molecular structure and assign specific vibrational frequencies to the corresponding functional groups. For this compound, these calculations would help in the structural characterization and interpretation of its spectroscopic data.

Molecular Docking Investigations of Binding Interactions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The results of docking studies, including binding energies and specific interactions (e.g., hydrogen bonds, hydrophobic interactions), would suggest potential therapeutic applications for the compound.

Conformational Analysis and Energy Profile Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By calculating the energy of different conformers, an energy profile can be constructed to identify the most stable conformation. For this compound, this analysis would reveal the preferred three-dimensional shape of the molecule, which is crucial for its interaction with biological targets.

Electrostatic Potential and Reactivity Descriptors

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the regions that are rich or poor in electrons, which are indicative of sites for electrophilic and nucleophilic attack, respectively. Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be calculated to provide a quantitative measure of the molecule's reactivity. For this compound, these analyses would provide further insights into its chemical behavior and potential interaction sites.

Exploration of Derivatives and Structural Analogs of 4 Fluoro 3 Trifluoromethoxy Cinnamic Acid in Chemical Research

Design Principles for Modulating Molecular Properties through Substituent Variation

The chemical personality of a cinnamic acid derivative is largely dictated by the nature and position of substituents on its benzene (B151609) ring. nih.gov The parent compound features two potent electron-modifying groups: a fluorine atom at position 4 and a trifluoromethoxy group (-OCF3) at position 3. These substituents significantly influence the molecule's electronic distribution, lipophilicity, and steric profile, which in turn affect its reactivity and interaction with biological systems.

The trifluoromethoxy group is highly lipophilic and acts as a strong electron-withdrawing substituent, which can enhance a molecule's metabolic stability and ability to cross cell membranes. nih.gov Fluorine, another electronegative atom, also contributes to these effects. The strategic placement of such electron-withdrawing groups can enhance the biological efficacy of the resulting compounds. nih.gov Conversely, electron-donating groups, like hydroxyl or methoxy (B1213986) groups, can also be introduced to alter properties such as antioxidant potential. mdpi.comjocpr.com The interplay between these electronic effects is a key design principle. For instance, an electron-withdrawing group on the phenyl ring has been shown to enhance the antifungal activity of some cinnamic acid derivatives. nih.gov

The core structure of cinnamic acid, with its benzene ring, alkene double bond, and acrylic acid group, provides multiple sites for modification to enhance bioactivity. nih.gov Researchers can systematically vary substituents to achieve desired properties, a process guided by structure-activity relationship (SAR) studies. rsdjournal.orgresearchgate.net The goal is to create derivatives with improved efficacy compared to the parent compounds. nih.gov

Table 1: Influence of Substituents on Cinnamic Acid Properties

| Substituent Group | Position | Typical Effect on Molecular Properties |

|---|---|---|

| -F (Fluoro) | Varies | Increases lipophilicity and metabolic stability; electron-withdrawing. nih.gov |

| -OCF₃ (Trifluoromethoxy) | Varies | Strongly increases lipophilicity; potent electron-withdrawing group. nih.gov |

| -CF₃ (Trifluoromethyl) | Varies | Increases lipophilicity and stability; strong electron-withdrawing group. nih.gov |

| -Cl (Chloro) | para | Can enhance antibacterial activity compared to ortho substitution. nih.gov |

| -OH (Hydroxy) | Varies | Increases hydrogen bonding potential and can enhance antioxidant activity. mdpi.com |

| -OCH₃ (Methoxy) | Varies | Electron-donating group that can increase antioxidant potential. mdpi.com |

| -NO₂ (Nitro) | 2 or 4 | Strong electron-withdrawing group that can optimize fungal growth inhibition. nih.gov |

Synthesis and Characterization of Halogenated and Trifluoromethylated Cinnamic Acid Analogs

The synthesis of halogenated and trifluoromethylated cinnamic acids, including analogs of 4-fluoro-3-(trifluoromethoxy)cinnamic acid, is commonly achieved through established condensation reactions. The Knoevenagel condensation is a frequently employed method, reacting a substituted benzaldehyde (B42025) with malonic acid in the presence of a basic catalyst like pyridine (B92270) and piperidine (B6355638). derpharmachemica.commdpi.com This approach is versatile for creating a variety of acrylic acid derivatives. mdpi.com For instance, 3-(Trifluoromethyl)cinnamic acid has been synthesized by heating 3-(trifluoromethyl)benzaldehyde (B1294959) and malonic acid with piperidine in pyridine. chemicalbook.com

Other synthetic routes include the Perkin reaction, which uses an aromatic aldehyde and an acid anhydride, and the Heck reaction. jocpr.comontosight.ai More recent advancements include electrochemical methods for the decarboxylative trifluoromethylation of cinnamic acids to produce β-(trifluoromethyl)styrenes, which are valuable synthetic building blocks. nih.gov

Once synthesized, these compounds are rigorously characterized to confirm their structure and purity. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To elucidate the carbon-hydrogen framework and confirm the position of substituents.

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as carbonyls (C=O) and carbon-carbon double bonds (C=C).

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Elemental Analysis: To verify the percentage composition of carbon, hydrogen, and other elements in the molecule.

These characterization methods are essential for verifying the successful synthesis of the target molecule before further investigation. nih.gov

Conjugation and Hybridization Strategies with the Cinnamic Acid Motif

The cinnamic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile building block for creating more complex molecules with enhanced or multi-target activities. mdpi.com Molecular hybridization is a powerful strategy that involves covalently linking two or more distinct pharmacophores (bioactive moieties) into a single molecule. nih.govnih.gov This can lead to hybrid drugs that are more effective than their individual components, particularly for complex diseases. nih.govnih.gov

The carboxylic acid group of cinnamic acid is a prime site for modification, allowing for the formation of esters and amides. beilstein-journals.orgwjbphs.com These reactions link the cinnamic acid motif to other biologically active molecules, such as paracetamol, coumarins, or benzocaine, to create multifunctional agents. mdpi.com For example, hybrids have been designed by combining cinnamic acid derivatives with curcumin (B1669340) analogs or tacrine (B349632) to develop agents targeting Alzheimer's disease. nih.govnih.gov The synthesis of these hybrids often employs coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or conversion to an acyl chloride followed by reaction with an amine or alcohol. nih.govmdpi.com

This strategy aims to combine the therapeutic properties of each component or to create a new molecule with a unique activity profile. The cinnamoyl moiety is found in numerous multi-target drugs due to its wide range of biological activities. nih.gov

Stereochemical Considerations in Cinnamic Acid Derivatives

The presence of a carbon-carbon double bond in the acrylic acid side chain of cinnamic acid gives rise to geometric isomerism. nih.gov The two isomers are designated as E (entgegen, opposite) and Z (zusammen, together), which correspond to the more commonly known trans and cis configurations, respectively. nih.govvedantu.com

The E (trans) isomer is generally the more thermodynamically stable and is the most common form found in nature and in synthetic preparations. nih.govmdpi.com In this configuration, the bulky phenyl and carboxylic acid groups are on opposite sides of the double bond, minimizing steric hindrance. vedantu.com

The Z (cis) isomer , with the bulky groups on the same side, is less stable. vedantu.com

The stereochemistry of the double bond is critical as it can significantly impact the molecule's shape, physical properties, and biological activity. studymind.co.uk Different spatial arrangements can lead to different interactions with biological targets like enzymes or receptors. studymind.co.uk Therefore, controlling the stereochemical outcome of synthesis is crucial. While many synthetic methods, like the Perkin and Knoevenagel reactions, predominantly yield the more stable E-isomer, specific reaction conditions or subsequent photochemical isomerization can be used to obtain the Z-isomer. nih.gov The distinct properties and activities of each geometric isomer make their selective synthesis an important aspect of research into cinnamic acid derivatives. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(Trifluoromethyl)cinnamic acid |

| 3-(Trifluoromethyl)benzaldehyde |

| Malonic acid |

| Piperidine |

| Pyridine |

| Paracetamol |

| Benzocaine |

| Curcumin |

| Tacrine |

Structure Activity Relationship Sar Investigations of 4 Fluoro 3 Trifluoromethoxy Cinnamic Acid Derivatives

Correlating Structural Features with Functional Modulation in Research Models

The biological activity of cinnamic acid derivatives is intrinsically linked to the nature and position of substituents on the phenyl ring and modifications to the acrylic acid side chain. mdpi.com In the context of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid, the specific placement of a fluorine atom at the C4 position and a trifluoromethoxy group at the C3 position creates a unique electronic and steric profile that dictates its interaction with biological systems.

Research on various cinnamic acid analogues has demonstrated that substitutions on the aromatic ring significantly influence their therapeutic potential, including antioxidant, anti-inflammatory, and anticancer activities. nih.govmdpi.com The introduction of electron-withdrawing groups, such as fluorine and trifluoromethoxy, can alter the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. mdpi.com

In different research models, the functional modulation by these derivatives is assessed through various assays. For instance, in studies of enzyme inhibition, the structural features of the cinnamic acid derivative determine its ability to fit into the active site of an enzyme. For example, some derivatives have been investigated as inhibitors of α-glucosidase, where the substituents on the phenyl ring were found to alter the inhibitory activity. nih.gov Other research has explored their potential as antineuroinflammatory agents by measuring their ability to inhibit nitric oxide production in microglia cells. acs.org The specific substitutions on this compound would be expected to modulate its activity in such models, with the electronic properties of the substituents playing a governing role. alquds.edu

The following table summarizes the general influence of different structural modifications on the activity of cinnamic acid derivatives based on findings from various research models.

| Structural Modification | General Impact on Activity | Research Model Examples |

| Phenyl Ring Substitution | ||

| Electron-withdrawing groups | Can enhance activity by altering electronic properties and binding interactions. mdpi.com | Enzyme inhibition, anticancer assays. nih.govalquds.edu |

| Electron-donating groups | May increase or decrease activity depending on the target and mechanism. | Antioxidant assays, anti-inflammatory models. nih.govmdpi.com |

| Halogenation (e.g., Fluorine) | Often increases lipophilicity and metabolic stability, potentially enhancing bioavailability and potency. mdpi.com | Acetylcholinesterase inhibition, antimicrobial assays. nih.gov |

| Acrylic Acid Side Chain | ||

| Esterification | Can modulate solubility and cell permeability, affecting overall bioactivity. nih.gov | α-glucosidase inhibition. nih.gov |

| Amidation | Can introduce new interaction points (e.g., hydrogen bonding) and alter physicochemical properties. | Antimicrobial and anticancer studies. semanticscholar.org |

Impact of Fluorine and Trifluoromethoxy Substitutions on SAR

The presence of fluorine and trifluoromethoxy groups on the cinnamic acid scaffold has a profound impact on its structure-activity relationship. These substituents are known to modulate a molecule's physicochemical properties in several ways that can enhance its drug-like characteristics. mdpi.com

The fluorine atom at the C4 position is a small, highly electronegative atom. Its introduction can:

Increase Lipophilicity : Fluorination often enhances a molecule's ability to cross cell membranes, which can lead to improved bioavailability. mdpi.com

Block Metabolic Sites : Replacing a hydrogen atom with fluorine can prevent metabolic oxidation at that position, thereby increasing the compound's half-life.

The trifluoromethoxy (-OCF3) group at the C3 position is a highly lipophilic and metabolically stable substituent. mdpi.com Its key contributions to the SAR include:

Enhanced Metabolic Stability : The trifluoromethoxy group is more resistant to enzymatic degradation compared to a methoxy (B1213986) group, which can lead to a longer duration of action. mdpi.com

Increased Lipophilicity : It is one of the most lipophilic substituents, which can significantly improve a compound's ability to penetrate biological membranes. mdpi.com

Steric and Electronic Effects : The trifluoromethoxy group is a strong electron-withdrawing group and is bulkier than a methoxy group. These properties can influence the conformation of the molecule and its interactions with target binding sites. mdpi.combohrium.com

The combination of these two groups on the cinnamic acid backbone creates a molecule with potentially enhanced potency, metabolic stability, and bioavailability compared to the unsubstituted parent compound.

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Cinnamic Acid Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of cinnamic acid research, QSAR methodologies are employed to predict the activity of novel derivatives and to gain insights into the structural features that are most important for their biological effects. igi-global.comresearchgate.net

QSAR studies on cinnamic acid analogues often involve the following steps:

Data Set Collection : A series of cinnamic acid derivatives with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation : Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. alquds.edubenthamdirect.com

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

For cinnamic acid derivatives, QSAR studies have revealed that electronic properties are often a governing factor in their activity. alquds.edubenthamdirect.com For example, a QSAR analysis of cinnamic acid analogues as Epidermal Growth Factor Receptor (EGFR) inhibitors showed a strong correlation between the electronic properties of the compounds and their inhibitory activity. alquds.edubenthamdirect.com Similarly, a QSAR study on the antitubercular activity of cinnamic acid derivatives found that geometrical and electronic properties were the main descriptors in the predictive model. nih.gov

The following table provides an overview of common molecular descriptors used in QSAR studies of cinnamic acid derivatives.

| Descriptor Type | Examples | Information Provided |

| Electronic | Hammett constants (σ), Dipole moment | Describes the electron distribution and the ability to participate in electronic interactions. igi-global.com |

| Steric | Molar Refractivity (MR), Sterimol parameters | Quantifies the size and shape of the molecule or its substituents. igi-global.com |

| Hydrophobic | LogP, Hansch π parameter | Measures the lipophilicity of the compound, which influences its membrane permeability and distribution. igi-global.com |

| Topological | Connectivity indices | Describes the atomic arrangement and branching of the molecule. |

| Quantum Chemical | HOMO/LUMO energies | Provides information about the molecule's reactivity and ability to participate in charge-transfer interactions. |

By applying QSAR methodologies, researchers can rationally design new this compound derivatives with potentially improved activity profiles, thereby accelerating the drug discovery process.

Mechanistic Research on Molecular and Cellular Interactions of 4 Fluoro 3 Trifluoromethoxy Cinnamic Acid

Molecular Target Identification and Binding Mechanisms

Detailed molecular target identification and binding mechanism studies specifically for 4-Fluoro-3-(trifluoromethoxy)cinnamic acid are limited in publicly accessible research. However, insights can be drawn from computational and experimental studies on structurally related cinnamic acid derivatives.

Research on similar compounds suggests that the biological activity of cinnamic acid derivatives is intrinsically linked to the mode of interaction between their structure and a specific molecular target. rsdjournal.org For instance, molecular docking studies on trans-4-(trifluoromethyl)cinnamic acid, a compound with a related trifluoromethyl group, have indicated potential binding affinity with histone deacetylase inhibitor (HDAC8). Another study focusing on trans-cinnamic acid revealed its ability to bind to an allosteric pocket of the 5-lipoxygenase (5-LOX) enzyme. Furthermore, the binding of 4-methoxycinnamic acid to the catalytic center of tyrosinase has been shown to involve hydrogen bonds and hydrophobic forces.

Enzymatic Inhibition and Activation Studies in Biochemical Systems

The enzymatic modulation by cinnamic acid derivatives is a primary focus of research into their mechanism of action. The presence of fluoro and trifluoromethoxy substituents on the phenyl ring of this compound suggests it may act as an inhibitor or modulator of various enzyme systems.

Dehydrogenase Enzyme Modulation

Currently, there is no specific information available in the scientific literature detailing the modulation of dehydrogenase enzymes by this compound.

Amide Hydrolase Inhibition

Specific studies on the inhibition of amide hydrolases, such as Fatty Acid Amide Hydrolase (FAAH), by this compound have not been reported. The inhibition of FAAH is a known therapeutic strategy for increasing endocannabinoid tone, but the activity of this particular cinnamic acid derivative against this enzyme class is yet to be investigated.

Lipoxygenase (LOX) Inhibition

Cinnamic acids have been identified as potential inhibitors of lipoxygenases (LOX), enzymes implicated in inflammatory processes. While direct inhibitory data for this compound is not available, studies on the broader class of compounds are informative. For example, trans-cinnamic acid has been shown through molecular modeling to bind to an allosteric site on 5-LOX. The potential for cinnamic acid derivatives to interfere with the lipoxygenase pathway suggests that they could be valuable for the treatment of various inflammatory diseases. The specific impact of the 4-fluoro and 3-trifluoromethoxy substitutions on LOX inhibition remains an area for future research.

Other Enzyme Systems (e.g., CYP53A15, Tyrosinase)

CYP53A15: Cinnamic acid derivatives have been investigated as antifungal agents that target CYP53A15, a fungal-specific enzyme. nih.gov Inhibition of this enzyme disrupts fungal growth, indicating a potential mechanism for antifungal activity. nih.gov While this suggests a possible avenue of action, no studies have specifically tested this compound against this enzyme. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in medicine and cosmetics. Research on cinnamic acid derivatives has shown varied effects on this enzyme. The presence of a 4-fluoro substituent on the benzene (B151609) ring of a cinnamic acid ester has been shown to enhance tyrosinase inhibition. ontosight.ai Conversely, another study noted that the introduction of a trifluoromethyl group did not markedly improve inhibitory activity. researchgate.net One related compound, (2E)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide, was among the most active in a series tested against bacterial strains, though its tyrosinase inhibition was not specified. researchgate.net These conflicting structure-activity relationship points highlight the need for direct testing of this compound to determine its specific effect on tyrosinase.

Table 1: Potential Enzyme Interactions of Cinnamic Acid Derivatives

| Enzyme Target | General Finding for Cinnamic Acid Derivatives | Specific Data for this compound |

|---|---|---|

| Lipoxygenase (LOX) | Some derivatives show inhibitory activity. | Not available |

| CYP53A15 | Some derivatives show inhibitory activity against this fungal enzyme. nih.gov | Not available |

| Tyrosinase | Substituents on the phenyl ring influence activity; 4-fluoro group can enhance inhibition. ontosight.ai | Not available |

Modulation of Intracellular Signaling Pathways in Research Models (e.g., MAPK/ERK)

Intracellular signaling pathways are crucial for regulating cellular processes, and their modulation is a key aspect of pharmacology. The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway is a central signaling cascade that controls cell growth, differentiation, and survival. nih.gov

There is currently no specific research demonstrating the modulation of the MAPK/ERK signaling pathway by this compound. However, studies on other complex cinnamic acid derivatives have shown effects on this pathway. For instance, Tenuifoliside A, an active ester of 3,4,5-trimethoxycinnamic acid, was found to promote the viability of rat glioma cells through a signaling pathway that includes ERK. nih.gov This indicates that cinnamic acid structures can indeed interact with and modulate such fundamental cellular pathways. Whether the specific substitutions on this compound confer any activity towards the MAPK/ERK or other signaling cascades is unknown and requires dedicated investigation.

Understanding Molecular Basis of Specific Chemical Biology Effects (e.g., growth inhibition in parasitic weeds)

While direct mechanistic studies on this compound are not extensively documented in publicly available literature, its molecular and cellular effects, particularly concerning the growth inhibition of parasitic weeds, can be inferred from structure-activity relationship (SAR) studies conducted on analogous cinnamic acid derivatives. The unique substitutions on the phenyl ring of this compound—a fluorine atom at the 4-position and a trifluoromethoxy group at the 3-position—are critical to its predicted biological activity.

Research into the allelopathic properties of cinnamic and hydrocinnamic acids against parasitic plants like Cuscuta campestris (field dodder) has demonstrated that the presence of halogen-containing functional groups on the aromatic ring significantly enhances their inhibitory potency. mdpi.comnih.gov This suggests that the fluorine and trifluoromethoxy moieties are key to the function of this compound.

The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are known to substantially increase the lipophilicity of a molecule. mdpi.comnih.gov This enhanced lipophilicity can facilitate the compound's ability to cross cellular membranes, a critical step for reaching intracellular targets. Furthermore, the high electronegativity of these fluorine-containing groups can alter the electronic properties of the molecule, potentially strengthening its interaction with biological targets through electrostatic or hydrogen bonding interactions. researchgate.net The carbon-fluorine bond is also exceptionally strong, which can increase the metabolic stability of the compound, allowing it to persist in a bioactive form for a longer duration. mdpi.comnih.gov

Studies on simpler analogs, such as trans-4-(trifluoromethyl)cinnamic acid, have shown enhanced growth inhibition of Cuscuta campestris seedlings compared to the unsubstituted trans-cinnamic acid. mdpi.com This provides strong evidence that the electronic and steric properties conferred by fluorinated substituents are advantageous for this biological effect.

The precise molecular targets of cinnamic acid derivatives in plants are thought to be multifactorial. One proposed mechanism is the disruption of cellular membrane integrity and function. nih.gov Cinnamic acids have been reported to alter membrane permeability and inhibit the activity of crucial membrane-bound proteins like H+-ATPase. nih.gov Inhibition of H+-ATPase would disrupt the proton gradient across the plasma membrane, which is essential for nutrient uptake and maintaining cellular pH, thereby leading to growth inhibition. mdpi.com Specifically, inhibition of nitrate (B79036) uptake has been observed in maize roots treated with trans-cinnamic acid, leading to a reduction in amino acid content and protein synthesis. mdpi.com

Another potential mechanism is the interference with hormonal signaling pathways that are critical for the development of parasitic plants. The formation of the haustorium, the specialized organ that parasitic plants use to invade their hosts, is a complex process regulated by plant hormones. By mimicking or antagonizing these signaling molecules, an inhibitor could prevent the successful establishment of the parasitic connection.

Furthermore, the introduction of a xenobiotic compound like this compound can induce a stress response in the plant, leading to broad metabolic shifts. For instance, treatment of maize with trans-cinnamic acid has been shown to alter the phenylpropanoid pathway, leading to an increase in lignin (B12514952) biosynthesis as a potential detoxification mechanism. mdpi.com While this is a defense response, such a significant redirection of metabolic resources could come at the cost of normal growth and development, ultimately resulting in the observed inhibitory effect.

The following tables, derived from research on analogous compounds, illustrate the impact of different substituents on the growth-inhibitory activity against the parasitic weed Cuscuta campestris, providing a basis for understanding the likely potency of this compound.

Table 1: Inhibitory Activity of trans-Cinnamic Acid and Fluorinated Derivatives on Cuscuta campestris Seedling Growth

| Compound | Substituent(s) | IC50 (µM) | Relative Activity Enhancement |

| trans-Cinnamic acid | None | >1000 | Baseline |

| trans-4-Fluorocinnamic acid | 4-Fluoro | 677 | Enhanced |

| trans-4-(Trifluoromethyl)cinnamic acid | 4-Trifluoromethyl | 557 | Significantly Enhanced |

This table is generated based on data from structure-activity relationship studies of cinnamic acid analogs. The IC50 values represent the concentration required to inhibit 50% of seedling growth. A lower IC50 indicates higher inhibitory activity.

Table 2: Influence of Halogen Substituents on the Bioactivity of Hydrocinnamic Acid against Cuscuta campestris

| Compound | Substituent | IC50 (µM) |

| Hydrocinnamic acid | None | 518 |

| 3-(4-Fluorophenyl)propionic acid | 4-Fluoro | 486 |

| 3-(4-Chlorophenyl)propionic acid | 4-Chloro | 382 |

| 3-(4-Bromophenyl)propionic acid | 4-Bromo | 337 |

| 4-(Trifluoromethyl)hydrocinnamic acid | 4-Trifluoromethyl | 388 |

This table is compiled from data on hydrocinnamic acid analogs, demonstrating that halogenated substituents, including fluorine and trifluoromethyl groups, increase phytotoxicity against parasitic weed seedlings. nih.gov

Applications of 4 Fluoro 3 Trifluoromethoxy Cinnamic Acid in Advanced Synthetic Chemistry

Building Block Utility in Organic Synthesis

In organic synthesis, the value of a building block is determined by its structural features and reactive sites that allow for the straightforward assembly of more complex molecules. 4-Fluoro-3-(trifluoromethoxy)cinnamic acid is a prime example of such a versatile scaffold. Cinnamic acids, in general, are known intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. ontosight.ai The presence of a benzene (B151609) ring, an alkene double bond, and a carboxylic acid group allows for a wide range of chemical modifications. nih.gov

The utility of this compound stems from its three principal reactive zones:

The Carboxylic Acid Group: This functional group can be readily converted into a variety of other functionalities, including esters, amides, and acid halides. These transformations are fundamental steps in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.

The Alkene Double Bond: The propenoic acid side chain is susceptible to numerous reactions, such as hydrogenation to produce the corresponding saturated propanoic acid derivative, or addition reactions across the double bond to introduce new functional groups. It can also participate in cycloaddition and polymerization reactions.

The Substituted Phenyl Ring: The aromatic ring, activated and influenced by the fluoro and trifluoromethoxy substituents, can undergo further electrophilic or nucleophilic aromatic substitution reactions, allowing for the attachment of additional groups to tailor the molecule's properties.

The trifluoromethoxy group, in particular, enhances the molecule's utility by increasing lipophilicity and metabolic stability in the resulting derivatives, properties that are highly desirable in drug design. chemimpex.commdpi.com Similarly, the fluorine atom can modulate the electronic properties of the ring and serve as a site for forming specific interactions, such as hydrogen bonds, in biological targets. nih.gov The combination of these features makes this compound a valuable starting material for creating diverse molecular architectures.

Table 1: Physicochemical Properties of this compound This interactive table summarizes key properties of the compound.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 239463-90-2 | alfa-chemistry.com |

| Molecular Formula | C₁₀H₆F₄O₂ | uni.lu |

| Molecular Weight | 234.15 g/mol | sigmaaldrich.com |

| Melting Point | 141-144 °C | alfa-chemistry.com |

| Boiling Point | 294 °C at 760 mmHg | alfa-chemistry.com |

| Density | 1.438 g/cm³ | alfa-chemistry.com |

| Appearance | White to off-white solid | N/A |

| InChIKey | DESJUJUEXMNIGB-DUXPYHPUSA-N | alfa-chemistry.com |

Reagent Development for Novel Chemical Transformations

Beyond its role as a passive scaffold, this compound and its derivatives can be employed in the development of new reagents and chemical reactions. The unique electronic nature of the doubly fluorinated phenyl ring influences the reactivity of the adjacent acrylic acid system. The strong electron-withdrawing properties of both the fluorine and trifluoromethoxy groups can impact reaction mechanisms and outcomes.

For instance, cinnamic acids are known precursors in decarboxylative reactions, where the carboxylic acid group is removed to form a new carbon-carbon or carbon-heteroatom bond. researchgate.net The specific substituents on the phenyl ring of this compound can modulate the stability of intermediates in such reactions, potentially enabling transformations that are difficult to achieve with other substrates. Research into the electrochemical decarboxylative trifluoromethylation of cinnamic acid derivatives has shown that the electronic nature of the aryl group influences product yields, highlighting the importance of substituents. researchgate.net This suggests that this compound could be a valuable substrate for developing novel decarboxylative functionalization methods.

Precursor in Organofluorine Compound Synthesis

Organofluorine compounds are of immense importance in medicinal chemistry, materials science, and agrochemistry. justia.com The synthesis of these molecules often relies on the use of fluorinated building blocks. justia.com this compound is a particularly valuable precursor in this context as it provides two distinct types of fluorine-containing groups in a single, ready-to-use molecule: a single fluorine atom directly attached to the aromatic ring and a trifluoromethoxy (-OCF₃) group.

The trifluoromethoxy group is a bioisostere of other functional groups and is known to significantly enhance properties such as metabolic stability and cell membrane permeability. mdpi.com The direct attachment of a fluorine atom can block metabolic pathways and fine-tune the acidity or basicity of nearby functional groups. By starting with this compound, synthetic chemists can efficiently incorporate these desirable fluorine moieties into larger, more complex target molecules without the need for challenging, late-stage fluorination or trifluoromethoxylation reactions. This strategic advantage streamlines the synthesis of novel, highly functionalized organofluorine compounds.

Role in the Development of Specialized Agrochemical Intermediates

The agrochemical industry has increasingly relied on fluorine chemistry to develop new and effective pesticides, including herbicides, insecticides, and fungicides. It is estimated that over 50% of pesticides launched in the last two decades contain fluorine. semanticscholar.org The introduction of fluorine-containing groups can lead to dramatic improvements in biological activity, metabolic stability, and transport properties of the active ingredient.

This compound serves as a key intermediate in the synthesis of specialized agrochemicals. chemimpex.com The trifluoromethoxy group is particularly effective at enhancing the efficacy and stability of agrochemicals in field applications. chemimpex.com Its presence can protect the molecule from metabolic degradation by enzymes in target pests or the environment, leading to a longer-lasting effect. The combination of the trifluoromethoxy group and the additional fluorine atom makes this cinnamic acid derivative an ideal starting point for creating patented, high-performance agrochemical products with tailored properties for specific applications in crop protection.

Table 2: Comparison of Substituted Cinnamic Acids in Different Applications This interactive table compares the utility of various cinnamic acid derivatives, highlighting the role of specific substituents.

| Compound | Key Substituent(s) | Primary Application Area(s) | Noted Effect of Substituent |

|---|---|---|---|

| This compound | -F, -OCF₃ | Agrochemical and pharmaceutical intermediate | Enhances lipophilicity and metabolic stability. chemimpex.commdpi.com |

| 4-(Trifluoromethyl)cinnamic acid | -CF₃ | Pharmaceutical and agrochemical synthesis | Used to create fluorinated analogs with improved pharmacokinetic properties. ontosight.ai |

| 4-Fluorocinnamic acid | -F | Medical synthesis, liquid crystals | Acts as a versatile medical intermediate and sensitizer (B1316253) for liquid-crystal displays. google.com |

| 3-(Trifluoromethoxy)cinnamic acid | -OCF₃ | Pharmaceuticals, agrochemicals, materials | The -OCF₃ group enhances biological activity, thermal stability, and chemical resistance. chemimpex.com |

| 3-Fluoro-4-methoxycinnamic acid | -F, -OCH₃ | Synthesis of azido (B1232118) compounds | Serves as a template for incorporating the versatile azide (B81097) functional group. biosynth.com |

Biosynthetic Pathways and Metabolic Studies in Non Human Biological Systems

Enzymatic Pathways Leading to Cinnamic Acid Derivatives in Plants and Microorganisms

Cinnamic acid and its derivatives are central intermediates in the biosynthesis of a vast array of natural products in plants, fungi, and some bacteria. thepharmajournal.com These pathways are crucial for the production of secondary metabolites such as flavonoids, lignins, stilbenes, and coumarins, which play vital roles in plant development, defense, and reproduction. thepharmajournal.commdpi.comresearchgate.net

The primary route to cinnamic acid begins with the shikimate pathway , which produces the aromatic amino acids L-phenylalanine and L-tyrosine from simple carbohydrate precursors. jocpr.comfrontiersin.org The entry point into the widespread phenylpropanoid pathway is the deamination of L-phenylalanine, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) . mdpi.combeilstein-journals.orgnih.gov This step yields trans-cinnamic acid, the foundational skeleton for this class of compounds.

Subsequent modifications to the cinnamic acid core, such as hydroxylation, methylation, and glycosylation, are carried out by a suite of specific enzymes, leading to a diverse family of derivatives. For example, Cinnamic Acid 4-Hydroxylase (C4H) introduces a hydroxyl group at the C4 position of the aromatic ring to produce p-coumaric acid, a key precursor for many other phenylpropanoids. researchgate.netnih.gov

While plants are the primary producers of these compounds, some microorganisms are also capable of synthesizing cinnamic acid derivatives. thepharmajournal.commdpi.com For instance, the entomopathogenic bacterium Photorhabdus luminescens can synthesize cinnamic acid from phenylalanine via a PAL enzyme. nih.gov The production of a halogenated and methoxylated compound like 4-Fluoro-3-(trifluoromethoxy)cinnamic acid is not a known natural process. The incorporation of fluorine atoms into natural products is exceedingly rare, with only a handful of known biosynthetic pathways for organofluorines.

Table 1: Key Enzymes in the Phenylpropanoid Pathway

| Enzyme | Abbreviation | Function | Precursor | Product |

|---|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the non-oxidative deamination of L-phenylalanine. beilstein-journals.orgnih.gov | L-Phenylalanine | trans-Cinnamic acid |

In Vitro and Precursor-Directed Biosynthesis Studies

Given the difficulty and environmental concerns associated with the chemical synthesis of complex molecules, biotechnological methods offer a promising alternative. nih.gov In vitro and precursor-directed biosynthesis leverage the enzymatic machinery of microorganisms to produce novel or rare compounds, including halogenated derivatives that are not found in nature.

Precursor-directed biosynthesis involves feeding a synthetic, modified substrate to an engineered microbial culture. The microorganism's enzymes then act on this precursor to generate a desired product. This strategy has been successfully employed for the production of halogenated cinnamoyl anthranilates. In one study, an engineered strain of the yeast Saccharomyces cerevisiae was used. This strain was modified to express two key enzymes: 4-coumaroyl:CoA ligase 5 (4CL5) from Arabidopsis thaliana and hydroxycinnamoyl/benzoyl-CoA:anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT) from Dianthus caryophyllus. nih.gov

When this engineered yeast was supplied with various halogenated cinnamic acid derivatives, it successfully converted them into the corresponding cinnamoyl anthranilates. nih.gov This demonstrates the potential of using microbial platforms to incorporate synthetically-derived precursors, such as a fluorinated and trifluoromethoxylated cinnamic acid, into more complex structures. The substrate promiscuity of enzymes like HCBT is key to the success of this approach. nih.gov

Table 2: Example of Precursor-Directed Biosynthesis

| Microbial Host | Engineered Enzymes | Precursor Supplied | Product Class | Reference |

|---|

Investigating Metabolic Transformations in Microorganisms and Cell-Free Systems

The fate of synthetic, xenobiotic compounds like this compound in biological systems is a critical area of study. Microorganisms, particularly soil bacteria, possess a remarkable diversity of metabolic pathways for degrading aromatic compounds. microbiologyresearch.orglnu.edu.ua The study of how microbes metabolize fluorinated molecules is relevant for understanding their environmental persistence and for potential applications in bioremediation and biocatalysis. nih.govresearchgate.net

It is well-established that microorganisms can metabolize fluoroaromatic compounds, often using the same enzymatic pathways that degrade non-halogenated analogues. doi.org Enzymes such as dioxygenases can hydroxylate the aromatic ring, which is a common initial step in aerobic degradation pathways, ultimately leading to ring cleavage. unesp.brysu.edu

However, the presence and position of fluorine substituents can significantly impact the metabolic process. doi.org The high electronegativity of fluorine can make the aromatic ring more resistant to oxidative attack. In some cases, microbial transformation can lead to the formation of "dead-end" metabolites that are not further degraded, or even to the generation of toxic compounds. researchgate.netdoi.org For example, the metabolism of 3-fluorobenzoic acid by Sphingomonas sp. can lead to the formation of 2-fluoro-cis,cis-muconic acid, which is not further metabolized by that strain. doi.org

The degradation of a compound with both a fluoro and a trifluoromethoxy group would present a significant challenge to microbial enzymes. The trifluoromethoxy group is particularly stable and would likely be resistant to the ether-cleaving enzymes that act on naturally occurring methoxy (B1213986) groups. Cell-free systems, which utilize isolated enzymes, can be employed to study specific transformation steps and to identify the enzymes responsible for modifying such highly substituted aromatic compounds.

Table 3: Microbial Metabolism of Related Aromatic Compounds

| Microorganism Type | Compound Class | Key Metabolic Steps | Potential Outcomes |

|---|---|---|---|

| Aerobic Bacteria (Pseudomonas, Sphingomonas) | Aromatic Hydrocarbons, Phenols, Benzoic Acids | Oxidation, Hydroxylation, Ring Cleavage microbiologyresearch.orgysu.edunih.gov | Complete mineralization or formation of intermediates |

| Various Bacteria | Fluorinated Benzoic Acids | Dioxygenation, Dehalogenation, Ring Cleavage doi.org | Mineralization or formation of dead-end metabolites |

Photochemical Reactivity and Solid State Transformations of Fluorinated Cinnamic Acids

Solid-State Photodimerization of Trifluoromethyl Cinnamic Acid Analogs

The solid-state photodimerization of cinnamic acids is a topochemical reaction, meaning the reactivity of the molecules is governed by the crystal packing. According to Schmidt's topochemical principles, for a [2+2] cycloaddition to occur in the solid state, the double bonds of adjacent molecules must be parallel and within a certain proximity, typically less than 4.2 Å. The substitution pattern on the phenyl ring of cinnamic acid can significantly influence the crystal lattice and, consequently, the photochemical reactivity.